2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
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Overview
Description
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C13H15NS. It is a derivative of aniline, where the aniline nitrogen is substituted with a 5-methylthiophen-2-yl)methyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both aniline and thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 2-methylthiophene with an appropriate aniline derivative under specific conditions. One common method involves the use of acetic anhydride as a reagent . The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is unique due to its combination of aniline and thiophene structures. This dual nature allows it to exhibit properties characteristic of both aromatic amines and thiophenes, making it a versatile compound in various chemical and biological applications.
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H15NS/c1-10-5-3-4-6-13(10)14-9-12-8-7-11(2)15-12/h3-8,14H,9H2,1-2H3 |
InChI Key |
VDSVYCPRHFPLON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=C(S2)C |
Origin of Product |
United States |
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